
WNK463
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
WNK463は、With-No-Lysine (K) (WNK)キナーゼファミリーの強力で選択的な阻害剤です。この化合物は、4つのWNKキナーゼ(WNK1、WNK2、WNK3、およびWNK4)の活性をすべて高い特異性と効力で阻害する能力で知られています。 WNKキナーゼはイオン輸送の調節と細胞恒常性の維持に重要な役割を果たしており、this compoundは特に高血圧と電解質バランスの分野において科学研究における貴重なツールとなっています .
科学的研究の応用
WNK463 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the structure and function of WNK kinases.
Biology: Helps in understanding the role of WNK kinases in cellular processes such as ion transport and osmoregulation.
Medicine: Investigated for its potential therapeutic applications in treating conditions like hypertension and disorders of electrolyte balance.
Industry: Could be used in the development of new drugs targeting WNK kinases
作用機序
WNK463は、WNK1、WNK2、WNK3、およびWNK4のキナーゼ活性を阻害することによってその効果を発揮します。これらのキナーゼは、細胞イオン恒常性の維持に不可欠なイオンチャネルとトランスポーターの調節に関与しています。 これらのキナーゼを阻害することによって、this compoundは酸化ストレス応答1(OSR1)やSte20関連プロリンアラニンリッチキナーゼ(SPAK)などの下流標的の活性を調節し、イオン輸送と細胞恒常性の変化につながります .
生化学分析
Biochemical Properties
WNK463 is an orally bioavailable inhibitor that targets all four members of the WNK kinase family: WNK1, WNK2, WNK3, and WNK4. The compound exhibits high selectivity and potency, with IC50 values of 5 nM, 1 nM, 6 nM, and 9 nM for WNK1, WNK2, WNK3, and WNK4, respectively . This compound interacts with the ATP-binding site of WNK kinases, inhibiting their catalytic activity. This inhibition disrupts the phosphorylation of downstream targets such as SPAK and OSR1, which are involved in regulating ion transporters like NCC, NKCC1, and NKCC2 . By modulating these pathways, this compound influences ion homeostasis and cellular volume regulation.
Cellular Effects
This compound has been shown to affect various cellular processes, particularly those related to ion transport and cellular volume regulation. In human tissue-engineered corneas, this compound treatment reduced the phosphorylation of WNK1 downstream targets SPAK and OSR1, leading to decreased ion transport activity . Additionally, this compound has been found to enhance the activity of the K+/Cl− cotransporter KCC2 in neurons, which is crucial for maintaining GABAergic inhibition and reducing seizure susceptibility . These effects highlight the compound’s potential in modulating cellular ion homeostasis and its therapeutic implications in neurological disorders.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of WNK kinases, thereby inhibiting their catalytic activity . This inhibition prevents the phosphorylation of downstream targets such as SPAK and OSR1, which are responsible for activating ion transporters like NCC, NKCC1, and NKCC2 . By disrupting these signaling pathways, this compound modulates ion transport and cellular volume regulation. Additionally, this compound has been shown to influence the p38-MAPK pathway, which is involved in cellular stress responses and regulatory volume increase under hyperosmolar conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Short-term inhibition of WNK kinases with this compound leads to elevated p38-MAPK activity under hyperosmolar conditions, which is mediated by the activation of upstream activators such as TAK1 and TRAF2/ASK1 . Long-term inhibition (over two days) reverses this effect, resulting in diminished regulatory volume increase and reduced p38-MAPK activity . These temporal effects highlight the dynamic nature of this compound’s action and its potential impact on cellular stress responses and volume regulation.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In spontaneously hypertensive rats, oral administration of this compound at doses ranging from 1 to 10 mg/kg resulted in dose-dependent reductions in blood pressure and simultaneous increases in heart rate . Additionally, this compound treatment led to significant increases in urine output and urinary sodium and potassium excretion rates . These findings suggest that this compound has a potent antihypertensive effect and influences renal function in a dose-dependent manner.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to ion transport and cellular volume regulation. The compound inhibits WNK kinases, which are key regulators of Cl−, Na+, and K+ ion homeostasis . By modulating the activity of downstream targets such as SPAK and OSR1, this compound influences the phosphorylation and activity of ion transporters like NCC, NKCC1, and NKCC2 . These pathways are crucial for maintaining electrolyte balance and cellular volume, highlighting the compound’s role in metabolic regulation.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with various transporters and binding proteins. The compound’s high selectivity for WNK kinases ensures its targeted action within specific cellular compartments . Additionally, this compound’s oral bioavailability allows for efficient systemic distribution, making it a valuable tool for studying WNK kinase-related processes in vivo . The compound’s transport and distribution properties are essential for its therapeutic potential and effectiveness in modulating ion homeostasis.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with WNK kinases and their downstream targets. By binding to the ATP-binding site of WNK kinases, this compound inhibits their catalytic activity and prevents the phosphorylation of targets such as SPAK and OSR1 . These interactions occur within specific cellular compartments, including the cytoplasm and plasma membrane, where ion transporters like NCC, NKCC1, and NKCC2 are localized . The compound’s subcellular localization is crucial for its ability to modulate ion transport and cellular volume regulation effectively.
準備方法
合成経路および反応条件
WNK463の合成には、市販の出発物質から始まる複数のステップが含まれます。一般的な主要なステップは以下のとおりです。
コア構造の形成: これは、環化反応によるヘテロ環コアの構築を伴います。
官能基の修飾: 化合物の阻害活性と選択性を高める特定の官能基の導入。
精製: 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して、高純度に精製されます。
工業的生産方法
This compoundの工業的生産は、同様の合成経路に従う可能性がありますが、より大規模です。これには、コストと環境への影響を最小限に抑えながら、収率と純度を最大化するように反応条件を最適化することが含まれます。 連続フロー化学や自動合成などの技術を適用して、効率性とスケーラビリティを高めることができます .
化学反応解析
反応の種類
This compoundは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: 分子への酸素原子の導入により、その活性が変化する可能性があります。
還元: 酸素原子の除去または水素原子の添加により、化合物の特性が変化する可能性があります。
置換: ある官能基を別の官能基と置き換えることで、異なる生物活性を持つ誘導体を生成するために使用できます。
一般的な試薬と条件
酸化: 制御された条件下で、過酸化水素または過マンガン酸カリウムなどの試薬。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの試薬。
置換: 目的の置換に応じて、さまざまな求核剤または求電子剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が得られる場合があり、還元により脱酸素化類似体が生成される可能性があります .
科学研究における用途
This compoundは、科学研究において幅広い用途があります。
化学: WNKキナーゼの構造と機能を研究するためのツールとして使用されます。
生物学: イオン輸送や浸透圧調節などの細胞プロセスにおけるWNKキナーゼの役割を理解するのに役立ちます。
医学: 高血圧や電解質バランスの障害などの病状の治療における潜在的な治療用途について調査されています。
化学反応の分析
Types of Reactions
WNK463 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to create derivatives with different biological activities.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .
類似化合物との比較
類似化合物
WNK476: 同様の効力を持つ別のWNKキナーゼ阻害剤ですが、選択性プロファイルが異なります。
WNK467: 同様のコア構造を持つ化合物ですが、官能基が異なり、活性と選択性に違いが生じます。
WNK463の独自性
This compoundは、4つのWNKキナーゼすべてに対する高い効力と選択性があるため、独自性があります。 この広範囲の阻害は、さまざまな生物学的プロセスにおけるWNKキナーゼの全体的な役割を研究し、潜在的な治療用途のために、貴重なツールとなっています .
特性
IUPAC Name |
N-tert-butyl-3-[1-[5-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]piperidin-4-yl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N7O2/c1-20(2,3)27-17(32)15-11-25-12-31(15)14-6-8-30(9-7-14)16-5-4-13(10-26-16)18-28-29-19(33-18)21(22,23)24/h4-5,10-12,14H,6-9H2,1-3H3,(H,27,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSHOMMVLGBIDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CN=CN1C2CCN(CC2)C3=NC=C(C=C3)C4=NN=C(O4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
ANone: WNK463 is an ATP-competitive inhibitor, specifically targeting the catalytic domain of WNK kinases. This interaction prevents WNK kinase activity, disrupting downstream signaling pathways. WNK kinases typically regulate ion cotransporters, like the Na+-Cl− cotransporter (NCC) and Na+-K+-2Cl− cotransporter (NKCC). Inhibition by this compound impacts these transporters, influencing ion transport and cellular processes like cell volume regulation and neuronal excitability.
ANone: The molecular formula for this compound is C22H25F3N8O3. Its molecular weight is 506.48 g/mol. While specific spectroscopic data isn't readily available in the provided research, analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) are typically employed for characterizing such compounds.
ANone: The provided research primarily focuses on the biological activity and therapeutic potential of this compound. Information regarding material compatibility and stability under diverse conditions would require further investigation and might be found in drug development documentation or chemical supplier information.
ANone: this compound itself doesn't possess catalytic properties. It functions as an enzyme inhibitor, specifically targeting WNK kinases. Its primary applications lie in research, exploring the biological roles of WNK kinases, and potentially as a therapeutic agent for conditions associated with WNK kinase dysregulation, such as hypertension and certain cancers.
ANone: Yes, computational studies have been performed to analyze this compound interactions with WNK kinase isoforms. Molecular modeling, docking studies, and molecular dynamics simulations have provided insights into binding modes, selectivity profiles, and structural dynamics of this compound in complex with WNK kinases. , These studies facilitate understanding the molecular basis of this compound's inhibitory activity and can aid in designing more potent and selective WNK kinase inhibitors.
ANone: While the provided literature doesn't delve into detailed SAR studies of this compound, it highlights the importance of specific structural features for its activity. For instance, the interaction of this compound with the hinge region of WNK1, particularly with the gatekeeper residue Met304 and its counterparts in other isoforms, is crucial for its inhibitory activity. Further research exploring modifications to the this compound scaffold could provide valuable information on its SAR and guide the development of analogs with enhanced properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({6-[2-(3-Fluorophenyl)ethynyl]pyridin-3-yl}carbonyl)piperidin-4-ol](/img/structure/B611734.png)
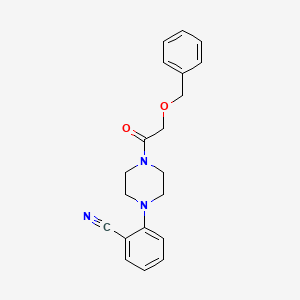
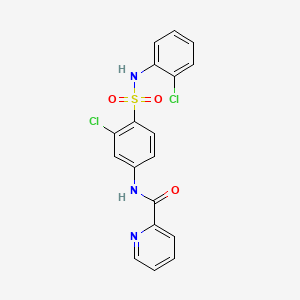
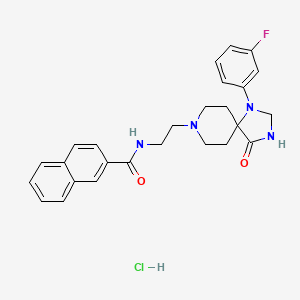
![N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide](/img/structure/B611741.png)
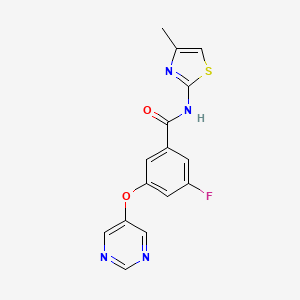
![N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B611747.png)
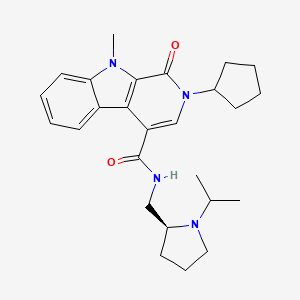
![N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide](/img/structure/B611754.png)
![[(3R)-1-({4-[2-(4-methoxyphenyl)ethynyl]phenyl}carbonyl)piperidin-3-yl]methanol](/img/structure/B611755.png)
